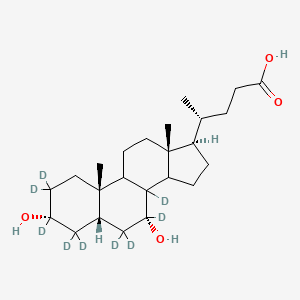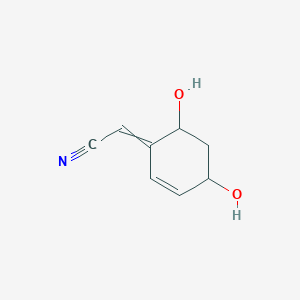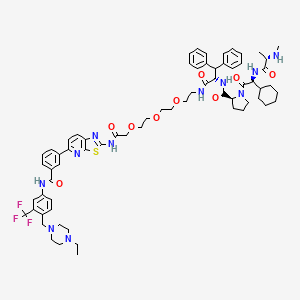
3-(2-Phenyl-ethenesulfonylamino)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Phenyl-ethenesulfonylamino)-benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety attached to a phenyl-ethenesulfonylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenyl-ethenesulfonylamino)-benzoic acid typically involves the following steps:
Formation of the Ethenesulfonyl Intermediate: The initial step involves the reaction of phenyl ethene with sulfonyl chloride to form phenyl-ethenesulfonyl chloride.
Amination: The phenyl-ethenesulfonyl chloride is then reacted with an amine to form the phenyl-ethenesulfonylamino intermediate.
Coupling with Benzoic Acid: Finally, the phenyl-ethenesulfonylamino intermediate is coupled with benzoic acid under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Phenyl-ethenesulfonylamino)-benzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethenesulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Nucleophilic Substitution: Products include substituted sulfonyl derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the ethenesulfonyl group.
Wissenschaftliche Forschungsanwendungen
3-(2-Phenyl-ethenesulfonylamino)-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Phenyl-ethenesulfonylamino)-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzoic acid moiety can also participate in interactions with proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl-ethenesulfonyl chloride
- Benzoic acid derivatives
- Sulfonylamino compounds
Comparison
3-(2-Phenyl-ethenesulfonylamino)-benzoic acid is unique due to the combination of the benzoic acid and phenyl-ethenesulfonylamino groups. This combination imparts specific chemical reactivity and biological activity that may not be present in similar compounds. For example, the presence of the sulfonylamino group can enhance the compound’s ability to interact with biological targets compared to simple benzoic acid derivatives.
Eigenschaften
Molekularformel |
C15H13NO4S |
|---|---|
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
3-(2-phenylethenylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C15H13NO4S/c17-15(18)13-7-4-8-14(11-13)16-21(19,20)10-9-12-5-2-1-3-6-12/h1-11,16H,(H,17,18) |
InChI-Schlüssel |
XCLRXFSRZUJEQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-2-(hydroxymethyl)propane-1,3-diol;[(3S)-3-methyloxiran-2-yl]phosphonic acid](/img/structure/B12429697.png)






![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12429737.png)


![sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate](/img/structure/B12429757.png)
![4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol](/img/structure/B12429759.png)


